molecular formula C10H12ClN3O B13709544 O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride

O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride

Cat. No.: B13709544
M. Wt: 225.67 g/mol
InChI Key: HIVSXNONROZPSC-UHFFFAOYSA-N
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Description

O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride is a chemical compound with the molecular formula C10H12ClN3O It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a benzyl group that is further substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride typically involves the reaction of 4-(1-pyrazolyl)benzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in a suitable solvent such as methanol or ethanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product, and the purification process is scaled up to handle larger quantities of material.

Chemical Reactions Analysis

Types of Reactions

O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrones and oximes.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. The benzyl and pyrazole groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    O-Benzylhydroxylamine Hydrochloride: A similar compound where the pyrazole ring is replaced with a benzyl group.

    O-(4-Nitrobenzyl)hydroxylamine Hydrochloride: A derivative with a nitro group on the benzyl ring.

    O-(4-Methylbenzyl)hydroxylamine Hydrochloride: A derivative with a methyl group on the benzyl ring.

Uniqueness

O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and biological activities

Properties

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

O-[(4-pyrazol-1-ylphenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C10H11N3O.ClH/c11-14-8-9-2-4-10(5-3-9)13-7-1-6-12-13;/h1-7H,8,11H2;1H

InChI Key

HIVSXNONROZPSC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CON.Cl

Origin of Product

United States

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